5-Isothiocyanato-2-methyl-2H-tetrazole
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Overview
Description
5-Isothiocyanato-2-methyl-2H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in material and medicinal chemistry. The unique structure of this compound, which includes an isothiocyanate group, makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isothiocyanato-2-methyl-2H-tetrazole typically involves the reaction of 2-methyl-2H-tetrazole with thiophosgene or other isothiocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Isothiocyanato-2-methyl-2H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.
Cycloaddition Reactions: The tetrazole ring can participate in [3+2] cycloaddition reactions with azides and nitriles to form triazoles and other heterocycles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, acetonitrile, and ethanol.
Catalysts: Lewis acids such as zinc chloride and copper(I) iodide.
Major Products Formed
Thiourea Derivatives: Formed by the reaction with primary amines.
Thiocarbamate Derivatives: Formed by the reaction with alcohols.
Triazoles: Formed through cycloaddition reactions with azides.
Scientific Research Applications
5-Isothiocyanato-2-methyl-2H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role as a bioisostere in drug design, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Isothiocyanato-2-methyl-2H-tetrazole involves its interaction with nucleophilic sites on biological molecules. The isothiocyanate group can form covalent bonds with amino acids in proteins, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2-methyl-2H-tetrazole: Similar in structure but contains an iodine atom instead of an isothiocyanate group.
5-Amino-2-methyl-2H-tetrazole: Contains an amino group, making it more reactive in nucleophilic substitution reactions.
5-Phenyl-2-methyl-2H-tetrazole: Contains a phenyl group, which affects its solubility and reactivity.
Uniqueness
5-Isothiocyanato-2-methyl-2H-tetrazole is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C3H3N5S |
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Molecular Weight |
141.16 g/mol |
IUPAC Name |
5-isothiocyanato-2-methyltetrazole |
InChI |
InChI=1S/C3H3N5S/c1-8-6-3(4-2-9)5-7-8/h1H3 |
InChI Key |
BTKDJCUGRGISQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)N=C=S |
Origin of Product |
United States |
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